5-(2-Furyl)-3-methyl-1H-pyrazole
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Overview
Description
5-(2-Furyl)-3-methyl-1H-pyrazole: is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a furyl group at the 5-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Furyl)-3-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-furylhydrazine with 3-methyl-2-butanone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Reaction Conditions:
Reagents: 2-furylhydrazine, 3-methyl-2-butanone
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(2-Furyl)-3-methyl-1H-pyrazole: undergoes various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydride).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives
Reduction: Dihydropyrazole derivatives
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
5-(2-Furyl)-3-methyl-1H-pyrazole: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-Furyl)-3-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furyl and pyrazole moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to its bioactivity.
Comparison with Similar Compounds
5-(2-Furyl)-3-methyl-1H-pyrazole: can be compared with other similar compounds such as:
5-(2-Furyl)-1H-pyrazole: Lacks the methyl group at the 3-position, which may affect its reactivity and bioactivity.
3-Methyl-1H-pyrazole: Lacks the furyl group, resulting in different chemical properties and applications.
2-Furyl-1H-pyrazole:
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-(furan-2-yl)-5-methyl-1H-pyrazole |
InChI |
InChI=1S/C8H8N2O/c1-6-5-7(10-9-6)8-3-2-4-11-8/h2-5H,1H3,(H,9,10) |
InChI Key |
VVSHKLXYBAYORP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=CO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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